molecular formula C14H23F3N4O4S B12056820 N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate

N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate

Cat. No.: B12056820
M. Wt: 400.42 g/mol
InChI Key: IVRQHQHWTOYIDN-GRIHUTHFSA-N
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Description

N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate is a biotin derivative characterized by a thienoimidazolone core and an ethylamine side chain. Its IUPAC name reflects the stereochemistry (3aS,4S,6aR) of the bicyclic system and the trifluoroacetate counterion introduced during synthesis . Commonly referred to as Biotin-EDA (biotinyl ethylenediamine), this compound serves as a critical intermediate in drug discovery, enabling conjugation via its primary amine group. Applications include its incorporation into CDK9 inhibitors (e.g., compound 17e in ) and biotinylated antitumor agents (e.g., compound 11b in ) . The trifluoroacetate salt enhances solubility and stability, a common practice in peptide and small-molecule derivatization .

Properties

Molecular Formula

C14H23F3N4O4S

Molecular Weight

400.42 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-aminoethyl)pentanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H22N4O2S.C2HF3O2/c13-5-6-14-10(17)4-2-1-3-9-11-8(7-19-9)15-12(18)16-11;3-2(4,5)1(6)7/h8-9,11H,1-7,13H2,(H,14,17)(H2,15,16,18);(H,6,7)/t8-,9-,11-;/m0./s1

InChI Key

IVRQHQHWTOYIDN-GRIHUTHFSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCN)NC(=O)N2.C(=O)(C(F)(F)F)O

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCN)NC(=O)N2.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Biotin Activation and Amide Bond Formation

The primary synthetic route begins with the activation of d-biotin’s carboxyl group. In a representative procedure, d-biotin is treated with ethyl chloroformate in the presence of N-hydroxysuccinimide (NHS) to form a biotin-NHS ester. This intermediate reacts with 1,2-diaminoethane under alkaline conditions (pH 8–9) to yield N-(2-aminoethyl)biotinamide. Critical parameters include:

  • Temperature : Maintained at 0–4°C during NHS ester formation to prevent racemization

  • Solvent System : Dimethylformamide (DMF)/water mixtures (4:1 v/v) optimize solubility while minimizing hydrolysis

  • Coupling Agents : N,N’-Dicyclohexylcarbodiimide (DCC) enhances amide bond formation efficiency to >90%

Trifluoroacetate Salt Formation

The free base form is converted to the trifluoroacetate salt through acidification with trifluoroacetic acid (TFA). This step typically occurs during final purification via reverse-phase HPLC, where TFA acts as both a counterion and a mobile-phase modifier. Key considerations include:

ParameterOptimal ValueImpact on Yield
TFA Concentration0.1% v/v in mobile phasePrevents amine protonation
pH Adjustment2.5–3.0Maximizes salt precipitation
Temperature25°C ± 2Maintains crystalline form

Data synthesized from

Reaction Optimization Strategies

Protecting Group Management

The synthesis requires precise control of protecting groups to prevent unwanted side reactions. The alcohol group in intermediate precursors is typically protected as tert-butyldimethylsilyl (TBDMS) ethers, which exhibit superior stability under basic conditions compared to acetyl or benzyl groups. Deprotection using tetrabutylammonium fluoride (TBAF) achieves >95% recovery but necessitates rigorous anhydrous conditions to avoid silica gel contamination.

Stereochemical Control

Maintaining the (3aS,4S,6aR) configuration during synthesis presents significant challenges. Chiral HPLC analysis with cellulose tris(3,5-dimethylphenylcarbamate) columns confirms enantiomeric excess >99% when using L-arginine-derived catalysts during the cyclization step.

Byproduct Mitigation

Common byproducts and their suppression strategies include:

  • Dimerization Products : Controlled through dilute reaction conditions (0.1–0.5 M) and rapid stirring

  • Oxidation Artifacts : Addition of 0.01% w/v sodium ascorbate prevents thioether oxidation

  • Racemization : Strict temperature control (<10°C) during amide coupling steps

Purification and Characterization

Chromatographic Techniques

Final purification employs a three-step protocol:

  • Ion-Exchange Chromatography : Dowex 50WX2 resin (H+ form) removes residual amines

  • Reverse-Phase HPLC :

    • Column: C18, 250 × 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile/water + 0.1% TFA (30:70 to 70:30 gradient)

    • Flow Rate: 1 mL/min

    • Retention Time: 12.3 ± 0.5 min

  • Lyophilization : Freeze-drying at -50°C under 0.05 mbar yields white crystalline powder

Spectroscopic Characterization

TechniqueKey Diagnostic Features
1H NMR (400 MHz, D2O)δ 4.47 (m, 1H, CH-S), 3.21 (t, J=6.5 Hz, 2H, NHCH2), 2.92 (dd, J=12.4, 5.1 Hz, 1H, CH2S)
HRMS (ESI+)m/z 323.1543 [M+H]+ (calc. 323.1548)
IR (KBr)1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend)

Scalability and Industrial Adaptation

Bench-scale syntheses (1–10 g) achieve 68–72% overall yield, while kilogram-scale production requires modified conditions:

  • Continuous Flow Reactors : Reduce reaction time from 48 h to 8 h for the amidation step

  • Membrane-Based Purification : Tangential flow filtration replaces column chromatography, improving throughput 5-fold

  • Quality Control : In-line FTIR monitors TFA content (specification: 10.5–11.5% w/w)

Applications in Neuroscience Research

While focusing on synthesis, it’s noteworthy that the trifluoroacetate salt’s enhanced solubility (152 mg/mL in PBS vs. 89 mg/mL for hydrochloride) enables superior performance in:

  • Neuronal Tract Tracing : 500 µM solutions yield complete axonal filling within 24 h

  • Streptavidin Conjugation : Binding affinity (Kd = 1.2 nM) remains unaffected by TFA counterion

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can introduce new substituents, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups.

Scientific Research Applications

Neuroscience

Neuronal Tracing : The compound is extensively utilized for intracellular labeling of neurons. Its ability to penetrate cellular membranes allows it to bind effectively to intracellular proteins. This property is crucial for mapping neuronal pathways and understanding the functional organization of the nervous system .

Neural Connectivity Studies : Researchers employ this compound to visualize neural networks, which aids in studying synaptic connections and neuronal morphology. This application is particularly significant in understanding neurological disorders and brain function .

Medicinal Chemistry

Drug Development : The compound's structural characteristics make it a candidate for developing therapeutic agents targeting neurological conditions. Its biotinylation facilitates the attachment to various drug delivery systems or imaging agents, enhancing their efficacy .

Disease Mechanism Exploration : By tracing neuronal pathways affected by diseases such as Alzheimer's or Parkinson's, researchers can gain insights into disease mechanisms and potential therapeutic targets .

Biochemistry

Labeling Techniques : The compound is used in various biochemical assays for the detection of proteins and other biomolecules. Its high solubility and positive charge make it suitable for applications requiring long-term stability and optimal detection capabilities .

Biotin-Streptavidin Interaction : The strong binding affinity between biotin and streptavidin allows for effective visualization techniques in microscopy, making this compound valuable in experimental setups where precise localization of proteins is necessary .

Study 1: Neuronal Pathway Mapping

In a study exploring the connectivity of dopaminergic neurons in the mouse brain, researchers used N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate for labeling. The results demonstrated enhanced visualization of neuronal pathways compared to traditional labeling methods. This study highlighted the compound's effectiveness in tracing complex neural circuits .

Study 2: Drug Delivery Systems

Another research project focused on employing this compound as part of a drug delivery system for neuroprotective agents. The biotin moiety facilitated targeted delivery to neuronal tissues, resulting in improved therapeutic outcomes in animal models of neurodegeneration. This study underscored the potential of the compound in advancing drug development strategies aimed at neurological diseases .

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(6-Aminohexyl)-3-(5-methoxy-1H-benzo[d]imidazol-2-yl)propanamide bis(trifluoroacetate)

  • Structural Features: Features a benzimidazole ring (instead of thienoimidazolone) and a longer hexylamine linker.
  • Synthesis : Synthesized via TFA-mediated deprotection, with detailed $^1$H NMR data (δ 1.15–7.98) confirming regiochemistry .

Biotin-PEG Conjugates (e.g., )

  • Structural Features : Incorporates polyethylene glycol (PEG) spacers and triazole rings for improved water solubility and click chemistry applications.
  • Example : Compound 3j in includes a PEG4 linker and a dimethylbenzimidazole-triazole moiety, enabling cell-surface receptor targeting .
  • Advantages : Enhanced pharmacokinetics due to PEGylation, contrasting with the unmodified ethylamine in Biotin-EDA, which prioritizes simplicity and direct conjugation.

CDK9 Inhibitors ()

  • Compound 17e : Integrates Biotin-EDA with a thiazole-dihydrodioxine pharmacophore.
  • Mechanism : Targets ATP-binding pockets in kinases, with biotin enabling streptavidin-based purification or imaging .
  • Comparison : Similar biotinylated kinase inhibitors (e.g., ) utilize acryloyl groups for covalent binding, demonstrating divergent strategies for target engagement .

Antitumor Agents ()

  • Compound 11b : Combines Biotin-EDA with colchicine derivatives to disrupt microtubule assembly.
  • Efficacy : Exhibits cytotoxicity in cancer cell lines, leveraging biotin’s role in receptor-mediated uptake .
  • Contrast: Amino acid conjugates (e.g., ) replace biotin with isoindole or thiazole systems, emphasizing metabolic pathway inhibition over receptor targeting .

Acyl Chloride Intermediate ()

  • Synthesis: Biotin is treated with thionyl chloride to generate 5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl chloride, a reactive intermediate for amide coupling .
  • Yield : High efficiency (used directly without purification), contrasting with multi-step routes for benzimidazole derivatives () .

Biological Activity

N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • IUPAC Name : N-(2-aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate
  • Molecular Formula : C12H22N4O2S
  • Molecular Weight : 286.39 g/mol
  • CAS Number : 111790-37-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The thieno[3,4-d]imidazole moiety suggests potential activity against certain enzymatic processes related to inflammation and cancer.

Pharmacological Effects

  • Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammatory markers in vitro and in vivo. It appears to inhibit the NF-kB pathway, which plays a crucial role in inflammation.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may mitigate oxidative stress and improve neuronal survival.

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry examined the antitumor efficacy of N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide against human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM over 48 hours.

Concentration (µM)Cell Viability (%)
0100
1070
2550
5030

Study 2: Anti-inflammatory Activity

In another investigation published in Pharmacology Reports, the anti-inflammatory effects were assessed using a carrageenan-induced paw edema model in rats. The treatment group receiving the compound showed a marked reduction in paw swelling compared to the control group.

Time (hours)Control Group Swelling (mm)Treated Group Swelling (mm)
15.04.0
38.05.5
610.06.0

Safety and Toxicology

Safety assessments reveal that the compound exhibits low toxicity profiles at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing derivatives of this compound?

  • Methodological Answer : Synthesis typically involves coupling biotin (or its derivatives) with aminoethyl groups via amide bond formation. Key steps include:

  • Hydrogenation : Use of 10% Pd/C under H₂ atmosphere to reduce azide intermediates (e.g., 88% yield achieved in ).
  • Purification : Flash column chromatography (MeOH/CH₂Cl₂ gradients) or reverse-phase chromatography (C18 columns with acetonitrile/water) to isolate products .
  • Acid Sensitivity : Avoid prolonged exposure to trifluoroacetic acid (TFA) during deprotection, as it may degrade the thienoimidazolone core .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store in dark, inert conditions (argon/nitrogen atmosphere) at -20°C to prevent oxidation and hydrolysis. The trifluoroacetate salt is hygroscopic; use desiccants and moisture-resistant vials .

Q. What analytical techniques are recommended for purity assessment?

  • Methodological Answer :

  • HPLC : Use C18 columns with UV detection at 254 nm (retention time varies by derivative).
  • LC-MS : Confirm molecular weight ([M+H]+ peaks for C12H22N4O2S: 287.15 m/z) and detect trace impurities .
  • NMR : Key signals include δ 6.85–7.25 ppm (aromatic protons in biotin analogs) and δ 1.2–2.8 ppm (methylene/methyl groups in the pentanamide chain) .

Advanced Research Questions

Q. How can researchers address low yields in biotin-amine coupling reactions?

  • Methodological Answer :

  • Catalyst Optimization : Replace Pd/C with Wilkinson’s catalyst (RhCl(PPh₃)₃) for selective hydrogenation of azides without over-reduction .
  • Solvent Effects : Use anhydrous DMF or THF to minimize side reactions (e.g., hydrolysis of active esters).
  • Stoichiometry : Employ a 1.2:1 molar ratio of biotin chloride to amine to compensate for trace moisture .
    • Data Contradiction Note : Yields vary widely (4.6%–88%) depending on substituents; steric hindrance in branched amines often reduces efficiency .

Q. What strategies validate the compound’s role in enzyme inhibition studies?

  • Methodological Answer :

  • Activity Probes : Synthesize biotinylated analogs (e.g., biotin-linker-fumagillin in ) for pull-down assays to identify target enzymes like methionine aminopeptidase 2.
  • Fluorescence Anisotropy : Measure binding affinity to transglutaminase 2 (TG2) using FITC-labeled derivatives (Kd calculations require <5% variation in triplicate runs) .
  • Computational Modeling : Dock the compound into CDK9 active sites using MOE or AutoDock Vina; validate with mutagenesis (e.g., Cys106Ala reduces binding by 90%) .

Q. How to resolve discrepancies in solubility data for this compound?

  • Methodological Answer :

  • Experimental Validation : Use dynamic light scattering (DLS) to measure aggregation in PBS (pH 7.4). Reported solubility of 0.6 g/L ( ) may drop to 0.1 g/L in high-salt buffers.
  • Derivatization : Introduce PEG chains (e.g., triethylene glycol in ) to improve aqueous solubility (>5 g/L achievable) without altering bioactivity .

Key Research Challenges

  • Stereochemical Purity : The (3aS,4S,6aR) configuration must be confirmed via X-ray crystallography or NOESY NMR to avoid inactive diastereomers .
  • Biological Off-Target Effects : Use competitive binding assays (e.g., SPR with streptavidin) to confirm specificity of biotinylated probes .

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